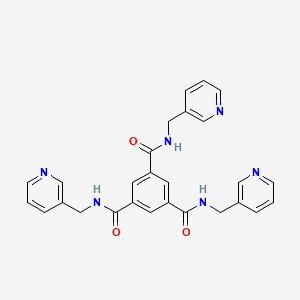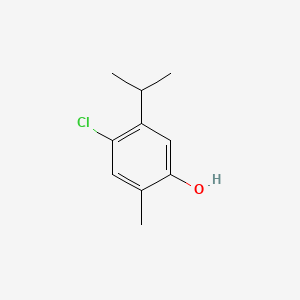
Chlorcarvacrol
描述
它主要用作治疗痔疮、肛裂和肛门瘙痒的药物 。卡瓦塞普是香芹酚的衍生物,香芹酚是一种单萜类酚,存在于牛至和百里香的精油中。
作用机制
卡瓦塞普的作用机制涉及它与微生物细胞膜的相互作用。该化合物破坏细胞膜的完整性,导致细胞内容物泄漏并最终导致细胞死亡。 这种抗菌活性归因于氯原子和酚羟基的存在,它们增强了其穿透和破坏微生物膜的能力 。
生化分析
Biochemical Properties
Chlorcarvacrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in oxidative stress responses. It has been observed to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cellular defense mechanisms against oxidative damage. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB), inhibiting its activation and subsequent inflammatory responses .
Cellular Effects
This compound exerts diverse effects on various cell types and cellular processes. In immune cells, this compound has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. It also influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound modulates the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant proteins. These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant defense. At high doses, this compound can induce toxic effects, including liver and kidney damage. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits. It is crucial to determine the optimal dosage range for therapeutic applications of this compound to minimize toxicity while maximizing its pharmacological potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It undergoes phase I and phase II metabolism, with the involvement of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These metabolic processes result in the formation of various metabolites, which are subsequently excreted from the body. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, facilitating its uptake and distribution across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and exerts its effects. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For instance, this compound can undergo phosphorylation, which directs it to the mitochondria, enhancing its ability to modulate mitochondrial function and oxidative stress responses .
准备方法
合成路线和反应条件: 卡瓦塞普可以通过香芹酚的氯化合成。反应涉及用氯原子取代香芹酚芳香环上的氢原子。这可以通过使用氯气或在受控条件下使用如亚硫酰氯的氯化剂来实现。该反应通常在低温下在二氯甲烷等惰性溶剂中进行,以防止过度氯化。
工业生产方法: 在工业环境中,卡瓦塞普的生产涉及香芹酚的大规模氯化。该工艺经过优化,以确保最终产品的产率高且纯度高。反应条件,如温度、压力和反应物的浓度,都经过仔细控制以达到预期的结果。然后通过蒸馏或重结晶对产物进行纯化以去除任何杂质。
反应类型:
氧化: 卡瓦塞普可以发生氧化反应,其中羟基被转化为羰基。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该化合物可以用如硼氢化钠或氢化铝锂等还原剂还原成相应的醇。
取代: 卡瓦塞普可以参与亲电芳香取代反应。例如,可以使用浓硝酸和硫酸的混合物进行硝化,以在芳香环上引入硝基。
常见试剂和条件:
氧化: 水性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 浓硝酸和硫酸用于硝化。
形成的主要产物:
氧化: 形成2-氯-3-异丙基-6-甲基苯甲醛。
还原: 形成2-氯-3-异丙基-6-甲基苯酚。
取代: 形成2-氯-3-异丙基-6-甲基-4-硝基苯酚。
科学研究应用
卡瓦塞普在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的起始材料。它的反应活性使其成为有机合成的宝贵中间体。
生物学: 卡瓦塞普因其抗菌性能而受到研究。已证明它对多种细菌和真菌菌株具有活性。
医学: 该化合物用于配制用于治疗痔疮、肛裂和肛门瘙痒的局部用药。它的抗炎和镇痛特性使其在缓解与这些疾病相关的症状方面有效。
工业: 卡瓦塞普因其抗菌性能而被用于生产消毒剂和防腐剂。它也被用作各种配方中的防腐剂。
相似化合物的比较
卡瓦塞普与其他氯代酚类化合物(如氯代二甲苯酚和氯代百里酚)相似。它在其特定的取代模式方面是独特的,这赋予了其独特的化学和生物学性质。
类似化合物:
氯代二甲苯酚: 用作防腐剂和消毒剂。
氯代百里酚: 以其抗菌性能而闻名,用于漱口水和防腐乳膏。
氯代甲酚: 用作药物和化妆品中的防腐剂。
卡瓦塞普独特的结构使其在某些应用中更有效,特别是在治疗痔疮和肛裂方面,其抗炎和镇痛特性是有益的。
属性
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXNOIULZQAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205219 | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-94-1 | |
| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvasept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carvasept | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorcarvacrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorocarvacrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORCARVACROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of chlorine atoms to alkylphenols affect their anthelmintic activity, specifically against Ascaris worms?
A2: Kochman's research demonstrated that incorporating chlorine atoms into alkylphenol molecules could enhance their effectiveness against Ascaris worms. [] Notably, 5-Chlorcarvacrol exhibited potent paralytic and lethal effects on Ascaris worms in vitro, even at very low concentrations (1:150,000). [] Furthermore, in vivo studies in dogs showed that 5-Chlorcarvacrol effectively expelled Ascaris worms at doses that did not cause toxicity, with reduced irritation compared to Carvacrol or Thymol. []
Q2: What other structural analogs of Chlorcarvacrol have been investigated for their anthelmintic properties?
A3: Beyond 5-Chlorcarvacrol, researchers have explored the anthelmintic potential of other alkylpolyhydroxylchlorobenzol derivatives, including 1-Octyl-5-chlororesorcinol and 5-Octyl-4-chloropyrocartochol. [] These compounds demonstrated promising activity against Ascaris worms, suggesting that further exploration of this structural class is warranted.
Q3: Are there any available analytical methods for differentiating between 4-Hexylresorcinol and 5-Chlorcarvacrol?
A4: Yes, a photometric method has been developed for the specific determination of 4-Hexylresorcinol in the presence of 5-Chlorcarvacrol. [] This method likely exploits differences in the absorption spectra or reactivity of the two compounds to allow for their individual quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)


![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)
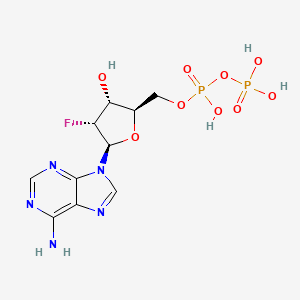



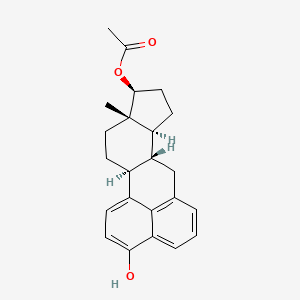
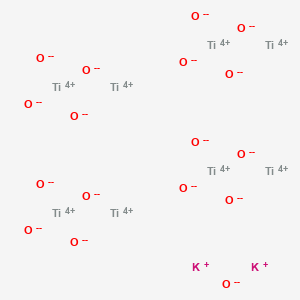
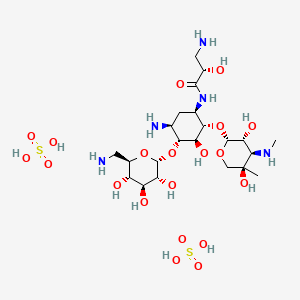
![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)
